Levatin

Description

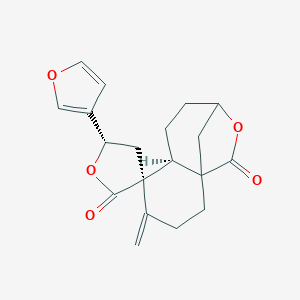

Structure

3D Structure

Properties

IUPAC Name |

(5S,5'S,6S)-5'-(furan-3-yl)-4-methylidenespiro[10-oxatricyclo[7.2.1.01,6]dodecane-5,3'-oxolane]-2',11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-11-4-6-18-8-13(23-16(18)20)2-3-15(18)19(11)9-14(24-17(19)21)12-5-7-22-10-12/h5,7,10,13-15H,1-4,6,8-9H2/t13?,14-,15-,18?,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKJMPBJRRFBEL-MMMABECUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC23CC(CCC2C14CC(OC4=O)C5=COC=C5)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1CCC23CC(CC[C@@H]2[C@@]14C[C@H](OC4=O)C5=COC=C5)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420066 | |

| Record name | Levatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140670-84-4 | |

| Record name | Levatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide on SCH 58261: A Potent and Selective Adenosine A2A Receptor Antagonist

Note on Chemical Identity: The user requested information on a compound with CAS number 140670-84-4, under the name "Levatin". Our research indicates a discrepancy in public databases. While CAS 140670-84-4 is assigned to this compound, a diterpene from Croton laevigatus Vahl[1][2][3][4], many scientific and commercial sources incorrectly associate this CAS number with the well-studied adenosine A2A receptor antagonist, SCH 58261 . The correct CAS number for SCH 58261 is 160098-96-4 [5][6][7]. Given the request for in-depth technical data, signaling pathways, and experimental protocols, this guide will focus on SCH 58261, as it aligns with the depth of information requested.

This document provides a comprehensive technical overview of SCH 58261, intended for researchers, scientists, and professionals in drug development.

Core Compound Information

SCH 58261 is a potent, selective, and competitive non-xanthine antagonist of the adenosine A2A receptor (A2AR)[5][6][7]. It is a valuable research tool for investigating the physiological and pathological roles of the A2AR, particularly in neuroscience and immuno-oncology[7][8].

| Property | Data |

| IUPAC Name | 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][5][9][10]triazolo[1,5-c]pyrimidin-5-amine |

| Synonyms | 5-Amino-7-(2-phenylethyl)-2-(2-furyl)-pyrazolo(4,3-e)-1,2,4-triazolo(1,5-c)pyrimidine[7] |

| CAS Number | 160098-96-4[5][6] |

| Molecular Formula | C₁₈H₁₅N₇O[5][7] |

| Molecular Weight | 345.36 g/mol [5][7] |

| Solubility | Soluble in DMSO up to 100 mM[5]. |

| Purity | ≥98% (HPLC)[5] |

| Storage | Store at room temperature as a solid. Stock solutions can be stored at -20°C for up to 3 months or -80°C for up to 2 years[5][6][11]. |

Biological Activity and Selectivity

SCH 58261 exhibits high affinity and selectivity for the adenosine A2A receptor. It acts as a competitive antagonist, blocking the receptor and preventing its activation by endogenous adenosine[5][12]. This blockade has significant implications in various physiological processes, including neurotransmission and immune response.

| Receptor Binding Affinity (Ki) | Value (nM) | Selectivity vs. A2A |

| Human A2A Receptor | 0.6 - 2.3[9][11][13] | - |

| Rat A2A Receptor | 1.3 - 2.3[5][9][14] | - |

| Human A1 Receptor | 287[11] | ~323-fold[5] |

| Human A2B Receptor | 5,000[11] | ~53-fold[5] |

| Human A3 Receptor | >10,000[11] | ~100-fold[5] |

| Functional Activity | Value |

| IC50 (Adenosine A2A Receptor) | 15 nM[6] |

| pA2 (Rabbit Platelet Aggregation) | 7.9[12] |

| pA2 (Porcine Coronary Artery Relaxation) | 9.5[12] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for SCH 58261 is the competitive antagonism of the adenosine A2A receptor, a G-protein coupled receptor (GPCR) that signals through the Gαs protein to activate adenylyl cyclase[15].

Activation of the A2A receptor by adenosine leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). By blocking the A2A receptor, SCH 58261 prevents this signaling cascade.

Caption: Canonical Adenosine A2A Receptor Signaling Pathway.

In the striatum, A2A receptors are highly expressed and form heterodimers with dopamine D2 receptors, creating an antagonistic interaction[16]. A2A receptor activation inhibits D2 receptor signaling. By blocking A2A receptors, SCH 58261 enhances dopaminergic neurotransmission, which is beneficial in models of Parkinson's disease[7][14][16]. It has been shown to improve motor deficits and potentiate the effects of L-DOPA in animal models[6]. Furthermore, SCH 58261 exhibits neuroprotective effects by reducing excitotoxicity and inflammation in models of ischemia and neurodegeneration[11][12][17].

Extracellular adenosine accumulates in the tumor microenvironment and suppresses anti-tumor immunity by activating A2A receptors on immune cells like T cells and Natural Killer (NK) cells. This activation inhibits their cytotoxic functions and promotes immune escape[8]. SCH 58261 can block this immunosuppressive pathway, thereby enhancing the activity of tumor-infiltrating lymphocytes and inhibiting tumor growth[5][8].

Recent research suggests that SCH 58261 can ameliorate cognitive deficits in mouse models of Alzheimer's disease. The proposed mechanism involves the activation of the Nrf2 antioxidant pathway through autophagy-mediated degradation of Keap1, leading to improved synaptic function[18].

Caption: SCH 58261-mediated activation of the Nrf2 pathway.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the literature for the characterization of SCH 58261 and other A2A receptor antagonists.

This protocol determines the affinity (Ki) of a test compound for the A2A receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Membrane preparations from cells expressing the target receptor (e.g., HEK293 cells transfected with human A2AR)[19].

-

Test Compound (SCH 58261) at various concentrations.

-

Non-specific binding control: A high concentration of a non-radiolabeled A2A antagonist (e.g., unlabeled ZM241385 or SCH 58261)[10].

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

In a microplate, combine the cell membrane preparation, the radioligand (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of the test compound in the binding buffer[19].

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add the high concentration of the non-radiolabeled antagonist[10].

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium[19][21].

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts[10].

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis[10].

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This protocol assesses the anti-parkinsonian-like activity of A2A antagonists.

-

Animals: Male Sprague-Dawley or Wistar rats (200-300 g)[9][16].

-

Materials:

-

SCH 58261.

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[14].

-

Haloperidol (dopamine D2 receptor antagonist to induce catalepsy).

-

Catalepsy scoring apparatus (e.g., a vertical grid or horizontal bar).

-

-

Procedure:

-

Administer SCH 58261 (e.g., 2-5 mg/kg) or vehicle via intraperitoneal (i.p.) injection[6][9].

-

After a set pretreatment time (e.g., 10-20 minutes), administer haloperidol (i.p.) to induce a cataleptic state[6][17].

-

At various time points post-haloperidol injection, measure the duration of catalepsy. This can be done by placing the rat's forepaws on a horizontal bar or placing the rat on a vertical grid and measuring the time it remains in the imposed posture[16].

-

-

Data Analysis:

-

Compare the duration of catalepsy in the SCH 58261-treated group to the vehicle-treated group.

-

A significant reduction in the cataleptic score or duration indicates that the test compound can counteract the motor deficits induced by dopamine receptor blockade.

-

Caption: Workflow for the Haloperidol-Induced Catalepsy Model.

Pharmacokinetics

Limited pharmacokinetic data is available. A study in rats provides some insight into the disposition of SCH 58261.

| Pharmacokinetic Parameters in Rats (Non-compartmental analysis)[22] | Intravenous (1 mg/kg) | Oral (5 mg/kg) |

| Cmax (ng/mL) | 335.7 ± 53.9 | 26.2 ± 13.9 |

| Tmax (min) | 5.0 ± 0.0 | 43.3 ± 20.2 |

| AUC (ng·min/mL) | 11624.7 ± 1515.1 | 1528.2 ± 814.9 |

| Bioavailability (%) | - | 2.6 ± 1.4 |

| CL (mL/min/kg) | 87.3 ± 11.4 | - |

| Vd (L/kg) | 4.6 ± 0.6 | - |

The study concluded that SCH 58261 has very low oral bioavailability in rats, which may be due to poor absorption and high first-pass metabolism[22]. This has led to the development of analogs with improved pharmacokinetic profiles[23].

References

- 1. biocat.com [biocat.com]

- 2. Cas 140670-84-4,this compound | lookchem [lookchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. rndsystems.com [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. SCH-58261 - Wikipedia [en.wikipedia.org]

- 8. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SCH58261 | Adenosine Receptor antagonist | Mechanism | Concentration [selleckchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Adenosine A2A Receptor Antagonist II, SCH-58261 - CAS 160098-96-4 - Calbiochem | 119150 [merckmillipore.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SCH 58261 | Adenosine Receptor | TargetMol [targetmol.com]

- 15. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 16. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Blockade of Striatal Adenosine A2A Receptor Reduces, through a Presynaptic Mechanism, Quinolinic Acid-Induced Excitotoxicity: Possible Relevance to Neuroprotective Interventions in Neurodegenerative Diseases of the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Adenosine A2A Receptor Antagonist Sch58261 Improves the Cognitive Function in Alzheimer's Disease Model Mice Through Activation of Nrf2 via an Autophagy-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Binding of the radioligand [3H]-SCH 58261, a new non-xanthine A2A adenosine receptor antagonist, to rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

- 22. Assessment of Pharmacokinetics and Metabolism Profiles of SCH 58261 in Rats Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, synthesis, and evaluation of fused heterocyclic analogs of SCH 58261 as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Source and Biological Potential of Levatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levatin, an 18-norclerodane diterpene, is a natural compound isolated from various species of the Croton genus, notably Croton levatii, Croton laevigatus, and Croton caudatus. Diterpenoids derived from Croton species have garnered significant interest within the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed (exemplary) experimental protocols for its isolation and characterization, a summary of its potential biological activities with quantitative data from related compounds, and a proposed mechanism of action based on the known signaling pathways of structurally similar diterpenes. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction

The genus Croton, belonging to the Euphorbiaceae family, comprises a vast array of plant species that are prolific producers of a rich diversity of secondary metabolites. Among these, diterpenoids, particularly those with a clerodane skeleton, are prominent. This compound is an 18-norclerodane diterpene that has been identified as a constituent of several Croton species[1]. The unique chemical architecture of this compound and its classification within a group of biologically active compounds make it a molecule of significant interest for further pharmacological investigation. This guide aims to consolidate the available technical information on this compound to facilitate future research and development efforts.

Natural Sources and Isolation

This compound is a naturally occurring compound found in plants of the Croton genus. The primary documented sources of this compound include:

General Experimental Protocol for Isolation and Purification

While the specific experimental details from the original isolation of this compound by Moulis et al. are not publicly available in their entirety, a general protocol for the isolation of clerodane diterpenes from Croton species can be outlined. This protocol is based on established methodologies for the separation of natural products.

2.1.1. Plant Material Collection and Preparation Fresh plant material (e.g., leaves, stems, or roots) of the source Croton species is collected, air-dried, and pulverized into a fine powder.

2.1.2. Extraction The powdered plant material is subjected to solvent extraction, typically using a Soxhlet apparatus or maceration with a solvent of medium polarity, such as methanol or ethanol, to extract a broad range of secondary metabolites. The resulting crude extract is then concentrated under reduced pressure.

2.1.3. Fractionation The crude extract is suspended in a water-methanol mixture and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.

2.1.4. Chromatographic Purification The fraction containing the target compound, typically the chloroform or ethyl acetate fraction for diterpenes, is subjected to a series of chromatographic techniques for purification.

-

Column Chromatography: The active fraction is first separated using open column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography is achieved using semi-preparative or preparative HPLC, often with a reversed-phase column (e.g., C18) and a mobile phase such as methanol-water or acetonitrile-water.

2.1.5. Structure Elucidation The structure of the purified compound is elucidated using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, COSY, HSQC, and HMBC experiments are used to determine the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

Visualization of the General Isolation Workflow

Biological Activities and Quantitative Data

While specific quantitative data for the biological activities of this compound are not extensively reported in the public domain, the broader class of clerodane and 18-norclerodane diterpenes from Croton and other plant species have demonstrated significant cytotoxic and antimicrobial activities. The following tables summarize representative quantitative data for compounds structurally related to this compound.

Cytotoxic Activity of Related Diterpenes

| Compound (Plant Source) | Cell Line | IC50 (µM) | Reference |

| Crolaevinoid G (Croton laevigatus) | RAW 264.7 (NO inhibition) | 6.0 ± 1.0 | [3] |

| 18-Nor-neo-clerodane Diterpenoid | PANC-1 (human pancreatic) | 9.8 | [2] |

| 18-Nor-neo-clerodane Diterpenoid | A549 (human lung) | 12.5 | [2] |

| 18-Nor-neo-clerodane Diterpenoid | HeLa (human cervical) | 17.2 | [2] |

Antimicrobial Activity of Related Diterpenes

| Compound (Plant Source) | Microorganism | MIC (µg/mL) | Reference |

| Solidagodiol (Solidago gigantea) | Clavibacter michiganensis | ~1.7 | [4] |

| Solidagodiol (Solidago gigantea) | Bacillus subtilis | ~7.0 | [4] |

| ent-8(14),15-pimaradien-19-ol | Streptococcus mutans | 1.5 - 4.0 | [5] |

| (-)-Copalic acid (Copaifera langsdorffii) | Porphyromonas gingivalis | 6.0 | [6] |

Proposed Mechanism of Action and Signaling Pathways

The precise molecular mechanisms of action for this compound have not yet been elucidated. However, based on studies of other clerodane and labdane diterpenes, it is plausible that this compound exerts its biological effects through the modulation of key signaling pathways involved in inflammation and cell survival.

Anti-inflammatory Activity

Many diterpenes exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO). This is often achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Diterpenes may interfere with this cascade, leading to a reduction in inflammation.

Cytotoxic Activity

The cytotoxic effects of many natural products, including diterpenes, are often mediated through the induction of apoptosis. This can occur via intrinsic or extrinsic pathways. The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3, a key executioner caspase. The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK and p38, are also often involved in mediating cellular responses to stress and can play a role in the induction of apoptosis by cytotoxic compounds.

Diagram of a Plausible Signaling Pathway

The following diagram illustrates a generalized signaling pathway that may be modulated by this compound, leading to its potential anti-inflammatory and cytotoxic effects. This is a hypothetical model based on the known activities of related diterpenoid compounds.

Conclusion and Future Directions

This compound, an 18-norclerodane diterpene from the Croton genus, represents a promising natural product for further pharmacological investigation. While the full extent of its biological activities and its precise mechanisms of action remain to be fully elucidated, the existing body of knowledge on related compounds suggests its potential as a cytotoxic and anti-inflammatory agent. Future research should focus on the total synthesis of this compound to ensure a sustainable supply for detailed biological studies, comprehensive screening for its cytotoxic and antimicrobial activities against a wide range of cell lines and pathogens, and in-depth mechanistic studies to identify its specific molecular targets and signaling pathways. Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive diterpenoids from Croton laevigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anticariogenic Properties of ent-Pimarane Diterpenes Obtained by Microbial Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Evaluation of Diterpenes from Copaifera langsdorffii Oleoresin Against Periodontal Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Croton levatii: A Focused Examination of its Diterpene Content

For Researchers, Scientists, and Drug Development Professionals

Abstract

Croton levatii, a plant belonging to the extensive Euphorbiaceae family, has been identified as a source of diterpenoids, a class of chemical compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the current state of knowledge regarding the diterpene composition of Croton levatii, with a particular focus on the isolation and characterization of the 18-norclerodane diterpene, levatin. This document summarizes the available quantitative data, details the experimental protocols utilized in the primary literature, and presents the known ethnobotanical context of this plant species. While research on Croton levatii is not as extensive as for other members of the Croton genus, this guide consolidates the existing information to serve as a foundational resource for future research and drug discovery efforts.

Introduction

The genus Croton is a rich and diverse source of bioactive secondary metabolites, with diterpenoids being a characteristic and abundant class of compounds.[1][2] These diterpenes, including various types such as clerodane, labdane, and kaurane, have demonstrated a wide array of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties.[2] Croton levatii has been noted in traditional medicine for the treatment of ailments such as fever and headaches.[3] This traditional use, coupled with the phytochemical richness of the Croton genus, has prompted scientific investigation into its chemical constituents.

The primary focus of phytochemical research on Croton levatii to date has been the isolation and structural elucidation of a unique 18-norclerodane diterpene named this compound. This guide will delve into the specifics of this compound, including the available data on its isolation and the methods used for its characterization.

Quantitative Data on Diterpene Isolation

The available quantitative data for diterpene isolation from Croton levatii is limited to the single reported isolation of this compound. The yield obtained in the original study provides a baseline for the abundance of this specific compound within the plant material.

| Compound Name | Diterpene Type | Plant Part | Extraction Solvent | Isolated Yield (from 1.5 kg of dried stem bark) | Reference |

| This compound | 18-Norclerodane | Dried Stem Bark | Dichloromethane | 464 mg | Moulis et al., 1992 |

Experimental Protocols

The following sections detail the methodologies employed in the successful isolation and characterization of this compound from Croton levatii. These protocols are based on the procedures described in the primary literature and are intended to provide a framework for future research.

Extraction of Diterpenes

The initial step in the isolation of diterpenes from Croton levatii involves the extraction of the dried and powdered plant material with an appropriate organic solvent.

Protocol:

-

Plant Material Preparation: The stem bark of Croton levatii is air-dried and then ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material (1.5 kg) is extracted with dichloromethane at room temperature.

-

Concentration: The resulting dichloromethane extract is concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of this compound

The crude extract obtained from the initial extraction is a complex mixture of compounds. The isolation of the target diterpene, this compound, requires further chromatographic separation.

Protocol:

-

Chromatographic Separation: The crude dichloromethane extract is subjected to centrifugal preparative thin-layer chromatography (TLC).

-

Elution: The chromatogram is developed using a solvent system of dichloromethane-methanol (19:1).

-

Isolation: The band corresponding to this compound is scraped from the plate and the compound is eluted from the silica gel, yielding 464 mg of pure this compound.

Structural Elucidation of this compound

The determination of the chemical structure of this compound was accomplished through a combination of modern spectroscopic techniques.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra were acquired to determine the proton and carbon framework of the molecule.

-

2D NMR experiments, including COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), were utilized to establish the connectivity of protons and the spatial proximity of atoms within the molecule, respectively.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry was used to determine the molecular weight and elemental composition of this compound.

-

The comprehensive analysis of the data from these spectroscopic methods allowed for the unambiguous assignment of the structure of this compound as an ent-15,16-epoxy-18-norcleroda-8(17),13(16),14-triene-19,3:20,12S-diolide.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research on the biological activity of this compound or any other diterpenes isolated specifically from Croton levatii. While diterpenoids from other Croton species have been shown to possess a range of biological effects, including anti-inflammatory and cytotoxic activities, the therapeutic potential of compounds from Croton levatii remains an unexplored area of research.[2]

Studies on other 18-norclerodane diterpenoids have shown some biological activities, such as cytotoxic effects against certain cancer cell lines.[4][5][6] However, one study on a novel 18-norclerodane diterpenoid, sagitone, isolated from Tinospora sagittata, showed no significant cytotoxic activity against K562 and HL-60 cancer cell lines.[5][6] This highlights the need for specific bioactivity screening of this compound to determine its potential pharmacological relevance.

Due to the lack of biological activity data, there is currently no information available on any signaling pathways that may be modulated by diterpenes from Croton levatii.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Croton levatii.

Caption: Workflow for the isolation of this compound.

Conclusion and Future Directions

Croton levatii represents a promising yet underexplored source of novel diterpenoids. The successful isolation and characterization of this compound, an 18-norclerodane diterpene, provides a solid foundation for further investigation into the phytochemistry of this species. The primary limitation in the current body of knowledge is the lack of data on the biological activities of its constituents.

Future research should prioritize the following areas:

-

Bioactivity Screening: A comprehensive evaluation of the biological activities of this compound and other potential diterpenes from Croton levatii is crucial. This should include assays for cytotoxic, anti-inflammatory, antimicrobial, and other relevant activities.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action, including the identification of molecular targets and modulation of signaling pathways.

-

Further Phytochemical Exploration: A more exhaustive phytochemical analysis of Croton levatii is warranted to isolate and characterize other diterpenoids and secondary metabolites that may be present.

-

Optimization of Extraction and Isolation Protocols: The development of more efficient and scalable methods for the extraction and purification of diterpenes from this plant would be beneficial for facilitating further research.

By addressing these research gaps, the full potential of Croton levatii as a source of novel therapeutic agents can be realized, providing valuable contributions to the fields of natural product chemistry and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemical Constituents from Croton Species and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Croton levatii (Levat's Croton, Levat's Codiaeum, Levat's Codiadum) - Uses, Benefits & Common Names [selinawamucii.com]

- 4. A Novel 18-Norclerodane Diterpenoid from the Roots of Tinospora sagittata var. yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel 18-norclerodane diterpenoid from the roots of Tinospora sagittata var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Potent Biological Activities of 18-Norclerodane Diterpenes: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Norclerodane diterpenes are a significant class of natural products characterized by a bicyclic decalene skeleton that lacks a methyl group at the C-18 position. Predominantly isolated from various plant families, including Lamiaceae, Euphorbiaceae, and Menispermaceae, these compounds have garnered considerable attention in the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth overview of the cytotoxic and anti-inflammatory properties of 18-norclerodane diterpenes, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to aid in their potential development as therapeutic agents.

Cytotoxic Activity of 18-Norclerodane Diterpenes

A significant number of 18-norclerodane diterpenes have demonstrated potent cytotoxic effects against a range of human cancer cell lines. This has positioned them as promising candidates for the development of novel anticancer drugs. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of selected 18-norclerodane diterpenes against various cancer cell lines, with data presented as IC50 values.

| Compound Name | Source Organism | Cancer Cell Line | IC50 (µM) | Reference |

| Casearvestrin A | Casearia sylvestris | KB (nasopharyngeal) | Not specified as exact value | [1] |

| Casearvestrin B | Casearia sylvestris | KB (nasopharyngeal) | Not specified as exact value | [1] |

| Casearvestrin C | Casearia sylvestris | KB (nasopharyngeal) | Not specified as exact value | [1] |

| Unnamed 18-nor-neo-clerodane | Unknown | PANC-1 (pancreatic) | 9.8 | [2] |

| Unnamed 18-nor-neo-clerodane | Unknown | A549 (lung) | 12.5 | [2] |

| Unnamed 18-nor-neo-clerodane | Unknown | HeLa (cervical) | 17.2 | [2] |

| trans-Dehydrocrotonin Derivative 4 | Croton cajucara | K562 (leukemia) | 7.85 ± 1.49 | [3] |

| trans-Dehydrocrotonin Derivative 5 | Croton cajucara | K562 (leukemia) | 13.08 ± 1.12 | [3] |

| trans-Dehydrocrotonin Derivative 3 | Croton cajucara | K562 (leukemia) | 24.74 ± 2.3 | [3] |

Anti-inflammatory Activity of 18-Norclerodane Diterpenes

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Several 18-norclerodane diterpenes have been shown to possess significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.

Quantitative Anti-inflammatory Data

The following table presents the anti-inflammatory activity of selected clerodane and nor-clerodane diterpenes, with data presented as IC50 values for the inhibition of nitric oxide production.

| Compound Name | Source Organism | Cell Line | IC50 (µM) | Reference |

| Unnamed Clerodane Diterpenoid 3 | Tinospora crispa | RAW 264.7 (macrophage) | 12.5 ± 0.5 | [4] |

| Unnamed Clerodane Diterpenoid 4 | Tinospora crispa | RAW 264.7 (macrophage) | 16.4 ± 0.7 | [4] |

| Stroglandulon E (5) | Unknown | Not specified | 6.12 ± 0.03 | [5] |

| Isopimaric Acid | Unknown | Not specified | 3.99 | [5] |

| 14α-hydroxyisopimaric acid | Unknown | Not specified | 7.02 | [5] |

Key Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, this section outlines the detailed methodologies for the key experiments cited.

Isolation of 18-Norclerodane Diterpenes from Tinospora sagittata var. yunnanensis

A representative workflow for the isolation and purification of 18-norclerodane diterpenes is depicted below. This process typically involves extraction with organic solvents followed by various chromatographic techniques to separate the individual compounds.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

Signaling Pathways Modulated by 18-Norclerodane Diterpenes

The biological activities of 18-norclerodane diterpenes are often attributed to their ability to modulate key signaling pathways involved in inflammation and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. In inflammatory conditions, NF-κB is activated, leading to the production of pro-inflammatory mediators. Several diterpenes have been shown to inhibit the NF-κB pathway, thereby exerting their anti-inflammatory effects.

PI3K/Akt and MAPK Signaling Pathways

The Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that regulate a wide range of cellular processes, including cell growth, survival, and inflammation. Dysregulation of these pathways is common in many diseases. Some diterpenes have been found to modulate these pathways, contributing to their therapeutic effects.

Conclusion and Future Directions

18-Norclerodane diterpenes represent a promising class of natural products with significant potential for the development of new drugs, particularly in the areas of oncology and inflammatory diseases. The data and protocols presented in this guide offer a solid foundation for researchers to explore these compounds further. Future research should focus on elucidating the precise molecular targets and mechanisms of action of the most potent 18-norclerodane diterpenes, as well as on lead optimization through medicinal chemistry efforts to enhance their efficacy and safety profiles for potential clinical applications. The continued investigation of this fascinating class of natural products is poised to yield novel therapeutic agents for a variety of human ailments.

References

- 1. Novel bioactive clerodane diterpenoids from the leaves and twigs of Casearia sylvestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Lenvatinib's Core Mechanism of Action: A Technical Guide for Researchers

An In-depth Examination of the Multi-Targeted Tyrosine Kinase Inhibitor Lenvatinib, Detailing its Molecular Interactions, Downstream Signaling Effects, and Clinical Efficacy.

Lenvatinib is a potent, orally administered, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor and anti-angiogenic activity across a range of malignancies. This technical guide provides a comprehensive overview of Lenvatinib's mechanism of action, intended for researchers, scientists, and drug development professionals. The following sections detail the drug's primary molecular targets, the subsequent impact on critical signaling pathways, and a summary of its clinical efficacy, supported by detailed experimental methodologies.

Molecular Targets and Inhibitory Profile

Lenvatinib exerts its therapeutic effects by targeting several key receptor tyrosine kinases (RTKs) implicated in pathogenic angiogenesis, tumor growth, and cancer progression. Its primary targets include Vascular Endothelial Growth Factor (VEGF) receptors VEGFR1, VEGFR2, and VEGFR3. Additionally, Lenvatinib potently inhibits Fibroblast Growth Factor (FGF) receptors FGFR1, FGFR2, FGFR3, and FGFR4, as well as the Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT proto-oncogene receptor tyrosine kinase (KIT), and the Rearranged during Transfection (RET) proto-oncogene.

The binding of Lenvatinib to the ATP-binding site of these kinases prevents their phosphorylation and subsequent activation, thereby blocking downstream signaling cascades.

Table 1: In Vitro Kinase Inhibitory Activity of Lenvatinib (IC50)

| Target Kinase | IC50 (nM) |

| VEGFR1 (Flt-1) | 22 |

| VEGFR2 (KDR) | 4 |

| VEGFR3 (Flt-4) | 5.2 |

| FGFR1 | 46 |

| PDGFRα | 51 |

| PDGFRβ | 39 |

| KIT | Not specified in provided results |

| RET | 35 |

IC50 values represent the concentration of Lenvatinib required to inhibit 50% of the kinase activity in in vitro assays.

Table 2: Anti-proliferative Activity of Lenvatinib in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| RO82-W-1 | Differentiated Thyroid Cancer | 3.8 |

| TT | Medullary Thyroid Cancer | 0.078 |

| 8505C | Anaplastic Thyroid Cancer | 24.26 |

| TCO1 | Anaplastic Thyroid Cancer | 26.32 |

| Hep3B | Hepatocellular Carcinoma | 0.23 |

| HuH-7 | Hepatocellular Carcinoma | 0.42 |

| JHH-7 | Hepatocellular Carcinoma | 0.64 |

IC50 values represent the concentration of Lenvatinib required to inhibit 50% of cell proliferation.

Inhibition of Key Signaling Pathways

By targeting multiple RTKs, Lenvatinib disrupts several critical signaling pathways that drive tumor growth and angiogenesis. The simultaneous inhibition of VEGFR and FGFR signaling is a key aspect of its potent anti-cancer activity.

VEGF Signaling Pathway

The VEGF signaling pathway is a critical regulator of angiogenesis. Lenvatinib's inhibition of VEGFR1, VEGFR2, and VEGFR3 on endothelial cells blocks the downstream signaling cascade, leading to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

VEGF Signaling Pathway Inhibition by Lenvatinib.

FGF Signaling Pathway

The FGF signaling pathway is also a key driver of angiogenesis and is implicated in resistance to anti-VEGF therapies. Lenvatinib's inhibition of FGFR1-4 on both endothelial and tumor cells blocks the activation of downstream pathways, including the RAS/MAPK and PI3K/AKT pathways. This leads to reduced tumor cell proliferation and further suppression of angiogenesis. A notable downstream effect of FGFR inhibition by Lenvatinib is the suppression of FRS2 (Fibroblast growth factor Receptor Substrate 2) phosphorylation.

An In-depth Technical Guide to the Pharmacological Properties of Lenvatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib is a potent, orally active, multi-targeted tyrosine kinase inhibitor (TKI) that plays a crucial role in the treatment of several advanced cancers. This technical guide provides a comprehensive overview of the pharmacological properties of Lenvatinib, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies employed in its evaluation. It is important to note that the initial request for information on "Levatin" yielded a natural compound with limited available pharmacological data. Given the similarity in name and the extensive research available, this guide focuses on Lenvatinib, which is likely the intended subject of inquiry.

Mechanism of Action

Lenvatinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis, tumor growth, and cancer progression.[1][2][3] Its primary targets include Vascular Endothelial Growth Factor (VEGF) receptors VEGFR1, VEGFR2, and VEGFR3, Fibroblast Growth Factor (FGF) receptors FGFR1, 2, 3, and 4, Platelet-Derived Growth Factor Receptor alpha (PDGFRα), the KIT proto-oncogene, and the RET proto-oncogene.[4][5][6]

By binding to the ATP-binding site and a neighboring region of these kinases, Lenvatinib blocks the downstream signaling pathways crucial for tumor cell proliferation and angiogenesis.[1] X-ray crystallography studies have revealed that Lenvatinib possesses a distinct Type V binding mode to VEGFR2, which contributes to its potent and rapid inhibition of kinase activity.[7][8] The inhibition of these signaling pathways ultimately leads to a reduction in tumor growth and vascularization.[2][9]

Signaling Pathway

The following diagram illustrates the primary signaling pathways inhibited by Lenvatinib.

Caption: Lenvatinib inhibits multiple RTKs, blocking downstream signaling pathways.

Pharmacokinetics

Lenvatinib is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) typically reached within 1 to 4 hours.[1][4] The administration of Lenvatinib with food does not significantly affect the extent of absorption but can delay the Tmax.[1][10] The drug is highly bound to plasma proteins (98-99%), primarily albumin.[1][11]

Metabolism of Lenvatinib is extensive and occurs via multiple pathways, including oxidation by cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase.[4][12] The terminal elimination half-life is approximately 28 hours.[1][4] Excretion occurs primarily through feces (around 64%) and to a lesser extent in urine (around 25%).[1][4]

Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | 1 - 4 hours | [1][4] |

| Protein Binding | 98% - 99% | [1][11] |

| Terminal Elimination Half-life (t½) | ~28 hours | [1][4] |

| Apparent Clearance (CL/F) | 6.56 L/h | [11] |

| Volume of Distribution (Vd/F) | 97 L | [5] |

| Primary Route of Excretion | Feces (~64%) | [1][4] |

Pharmacodynamics

The pharmacodynamic effects of Lenvatinib are directly related to its mechanism of action. By inhibiting key RTKs, Lenvatinib demonstrates potent anti-angiogenic and anti-proliferative activities.[5] In preclinical models, Lenvatinib has been shown to decrease tumor-associated macrophages and increase activated cytotoxic T cells, suggesting an immunomodulatory effect.[5]

Kinase Inhibitory Activity

| Target Kinase | IC50 / Ki | Reference |

| VEGFR1 (FLT1) | 22 nM (IC50) | [6] |

| VEGFR2 (KDR) | 4.0 nM (IC50) | [6] |

| VEGFR3 (FLT4) | 5.2 nM (IC50) | [6] |

| FGFR1 | 46 nM (IC50) | [6] |

| PDGFRα | 51 nM (IC50) | [6] |

| KIT | 100 nM (IC50) | [6] |

| RET | Not specified in provided results | - |

Experimental Protocols

The following sections summarize the methodologies for key experiments cited in the evaluation of Lenvatinib. These are intended to be overviews and not exhaustive protocols for replication.

In Vitro Cell Proliferation Assay

This assay is used to determine the effect of Lenvatinib on the growth of cancer cell lines.

Caption: A general workflow for an in vitro cell proliferation assay.

Methodology Summary:

-

Cancer cells are seeded into 96-well plates at a specific density (e.g., 1x10³ to 1x10⁴ cells/well) and allowed to adhere overnight.[4]

-

The following day, the cells are treated with a range of Lenvatinib concentrations.[4]

-

After a defined incubation period (e.g., 48, 72, or 144 hours), a cell viability reagent such as MTT or CCK-8 is added to each well.[2][4]

-

Following a short incubation, the absorbance is measured using a microplate reader at a specific wavelength.[4]

-

The data is then analyzed to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of Lenvatinib required to inhibit cell proliferation by 50%.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of Lenvatinib in a living organism.

Methodology Summary:

-

Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).[2][12]

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.[12]

-

Lenvatinib is administered orally to the treatment group, while the control group receives a vehicle.[2][12]

-

Tumor volume and body weight are measured regularly throughout the study.[2][12]

-

At the end of the study, tumors are excised and may be used for further analysis, such as immunohistochemistry to assess angiogenesis.

Clinical Trial Protocols (SELECT and REFLECT Trials)

The efficacy and safety of Lenvatinib have been established in large, multicenter, randomized clinical trials.

SELECT Trial (NCT01321554):

-

Title: A Multicenter, Randomized, Double-Blind, Placebo-Controlled, Phase 3 Trial of Lenvatinib (E7080) in 131I-Refractory Differentiated Thyroid Cancer (DTC).[1][9]

-

Objective: To compare the progression-free survival (PFS) of patients treated with Lenvatinib versus placebo.[9]

-

Study Design: Patients were randomized in a 2:1 ratio to receive either 24 mg of Lenvatinib once daily or a placebo.[13] Upon disease progression, patients in the placebo arm could cross over to receive open-label Lenvatinib.[9]

-

Primary Endpoint: Progression-Free Survival (PFS).[9]

-

Secondary Endpoints: Overall Response Rate (ORR), Overall Survival (OS), and safety.[9]

REFLECT Trial (NCT01761266):

-

Title: A Multicenter, Open-Label, Phase 3 Trial to Compare the Efficacy and Safety of Lenvatinib (E7080) Versus Sorafenib in First-line Treatment of Subjects With Unresectable Hepatocellular Carcinoma (HCC).[5][10]

-

Objective: To compare the overall survival (OS) of patients treated with Lenvatinib versus Sorafenib.[5]

-

Study Design: Patients were randomized to receive either Lenvatinib or Sorafenib.[10]

-

Primary Endpoint: Overall Survival (OS).[5]

-

Secondary Endpoints: Progression-Free Survival (PFS), Time to Progression (TTP), and Objective Response Rate (ORR).[10]

Conclusion

Lenvatinib is a well-characterized multi-targeted tyrosine kinase inhibitor with a robust preclinical and clinical data package supporting its use in the treatment of various solid tumors. Its potent inhibition of key signaling pathways involved in angiogenesis and tumor cell proliferation provides a strong rationale for its therapeutic efficacy. The pharmacokinetic profile of Lenvatinib allows for once-daily oral dosing, and its pharmacodynamic effects are consistent with its mechanism of action. Further research continues to explore the full potential of Lenvatinib, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. The multiple‐kinase inhibitor lenvatinib inhibits the proliferation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Effect of Lenvatinib treatment on the cell cycle and microRNA profile in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lenvimahcp.com [lenvimahcp.com]

- 6. Lenvatinib | E7080 | receptor tyrosine kinase inhibitor | TargetMol [targetmol.com]

- 7. Lenvatinib: a Receptor Tyrosine Kinase Inhibitor | Value-Based Cancer Care [valuebasedcancer.com]

- 8. Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Lenvatinib versus placebo in radioiodine-refractory thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Levatin: A Technical Overview of a Norclerodane Diterpene

For researchers, scientists, and professionals in drug development, this document provides a concise technical summary of the key molecular and physical properties of Levatin, a natural compound isolated from the plant genus Croton. Due to the limited publicly available data on its specific biological activities, this guide focuses on its fundamental chemical characteristics and a generalized experimental context for its isolation.

Core Molecular and Physical Data

This compound is classified as an 18-norclerodane diterpene.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C19H20O5 | [1][2][3] |

| Molecular Weight | 328.36 g/mol | [1][2][4] |

| Alternate Molecular Weight | 328.4 g/mol | [3][5] |

| CAS Number | 140670-84-4 | [2][5] |

Chemical and Structural Information

This compound is extracted from plants of the Croton genus, specifically Croton laevigatus Vahl[2] and Croton levatii.[1] The following diagram illustrates the classification and origin of this compound.

Generalized Experimental Workflow: Isolation and Characterization

While specific experimental protocols for this compound are not widely published, a general workflow for the isolation and characterization of a novel natural product like this compound from a plant source can be conceptualized. This process typically involves extraction, fractionation, purification, and structure elucidation.

Further research is required to elucidate the specific biological activities and potential signaling pathways associated with this compound. The information provided here serves as a foundational guide to its chemical nature for researchers interested in the study of novel diterpenoids.

References

An In-depth Technical Guide on the Cytotoxic Effects of Lenvatinib on Cancer Cells

Disclaimer: Initial searches for a compound named "Levatin" did not yield substantive results in the context of cancer research. It is highly probable that this was a typographical error for "Lenvatinib," a well-documented multi-kinase inhibitor. This guide will, therefore, focus on the extensive body of research available for Lenvatinib.

Executive Summary

Lenvatinib is an orally active, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity across a range of malignancies. It primarily exerts its cytotoxic and cytostatic effects by targeting key signaling pathways involved in tumor angiogenesis, proliferation, and survival. This technical guide provides a comprehensive overview of the cytotoxic effects of Lenvatinib on cancer cells, detailing its mechanism of action, summarizing quantitative data from preclinical studies, outlining key experimental protocols, and visualizing the complex biological processes involved. The intended audience for this document includes researchers, scientists, and drug development professionals actively engaged in oncology research.

Mechanism of Action

In addition to its anti-angiogenic properties, Lenvatinib also inhibits other RTKs implicated in tumor growth and progression, including:

-

Fibroblast Growth Factor (FGF) receptors: FGFR1, 2, 3, and 4[1][2][4]

-

Platelet-Derived Growth Factor Receptor alpha (PDGFRα) [1][2][4]

-

Rearranged during transfection (RET) proto-oncogene [1][2][4]

The concurrent inhibition of these pathways disrupts downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, which are fundamental for cancer cell proliferation, survival, and metastasis.[5] This multi-pronged attack makes Lenvatinib an effective agent against various cancer types, including hepatocellular carcinoma, thyroid cancer, and renal cell carcinoma.[6][7]

Below is a diagram illustrating the primary signaling pathways inhibited by Lenvatinib.

Caption: Lenvatinib's multi-targeted inhibition of key receptor tyrosine kinases.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic and anti-proliferative effects of Lenvatinib have been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of a compound. The tables below summarize the IC50 values of Lenvatinib in various cancer cell lines.

Table 1: IC50 Values of Lenvatinib in Liver Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| HAK-5 | 5.8 | [8] |

| KYN-2 | 10.4 | [8] |

| HAK-1A | 12.5 | [8] |

| KMCH-2 | 15.4 | [8] |

| KMCH-1 | 18.2 | [8] |

| KYN-1 | 20.3 | [8] |

| HAK-1B | 20.4 | [8] |

| HAK-6 | 28.5 | [8] |

| Hep3B2.1-7 | 0.23 | [9] |

| HuH-7 | 0.42 | [9] |

| JHH-7 | 0.64 | [9] |

Table 2: IC50 Values of Lenvatinib in Thyroid Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| RO82-W-1 (DTC) | 3.8 | [7] |

| TT (MTC) | 0.078 | [7] |

| K1 (DTC) | >10 | [7] |

| FTC-133 (DTC) | >10 | [7] |

Table 3: IC50 Values of Lenvatinib in Other Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| KM12C | Colon Cancer | 9.54 | [10][11] |

| A375 | Melanoma | 23.6-44.17 | [11] |

| DU145 | Prostate Cancer | 23.6-44.17 | [11] |

| U2OS | Osteosarcoma | 23.6-44.17 | [11] |

Table 4: Kinase Inhibitory Activity of Lenvatinib

| Kinase Target | IC50 (nM) | Reference |

| VEGFR2 (KDR) | 4.0 | [10] |

| VEGFR3 (Flt-4) | 5.2 | [10] |

| VEGFR1 (Flt-1) | 22 | [9] |

| FGFR1 | 46 | [9] |

| PDGFRα | 51 | [9] |

| KIT | 100 | [10] |

| RET | 6.4 | [1] |

Clinical Efficacy: Survival Data

Clinical trials have validated the preclinical efficacy of Lenvatinib. The REFLECT study, a phase 3 trial, compared Lenvatinib with Sorafenib in patients with unresectable hepatocellular carcinoma (HCC).

Table 5: Key Efficacy Outcomes from the REFLECT Study (Unresectable HCC)

| Endpoint | Lenvatinib | Sorafenib | Hazard Ratio (95% CI) | p-value | Reference |

| Median Overall Survival (OS) | 13.6 months | 12.3 months | 0.92 (0.79-1.06) | - | [12][13] |

| Median Progression-Free Survival (PFS) | 7.4 months | 3.7 months | 0.66 (0.57-0.77) | <0.00001 | [12][13] |

| Median Time to Progression (TTP) | 8.9 months | 3.7 months | 0.63 (0.53-0.73) | <0.00001 | [12] |

| Objective Response Rate (ORR) | 24% | 9% | - | <0.00001 | [12][13] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the cytotoxic effects of Lenvatinib.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2-10 x 10³ cells per well and cultured for 24 hours.[8]

-

Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of Lenvatinib (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., DMSO).[8][14]

-

Incubation: Plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO₂ humidified atmosphere.[15][16]

-

MTT Addition: After incubation, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[15]

-

Solubilization: The medium is removed, and a solubilization solution (e.g., 100 µL of DMSO or a specialized solubilizing buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm is used for background correction.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated from the dose-response curves.

The workflow for a typical cell viability experiment is depicted below.

Caption: A generalized workflow for determining Lenvatinib's cytotoxicity via MTT assay.

Apoptosis Assessment (Annexin V/PI Staining)

Apoptosis, or programmed cell death, is a key mechanism of action for many anti-cancer drugs. Lenvatinib has been shown to induce apoptosis in various cancer cells.[17][18]

Principle: This method uses Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent dye that enters cells with compromised membranes (late apoptotic or necrotic cells). Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Cells are treated with Lenvatinib at desired concentrations for a specified time (e.g., 48 hours).[19]

-

Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) are quantified.[16]

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and assess the impact of Lenvatinib on signaling pathway components.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target protein (e.g., p-AKT, p-ERK, cleaved caspase-3). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Protocol:

-

Cell Lysis: Lenvatinib-treated and control cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

-

Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel for separation.

-

Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20][21] Loading controls like β-actin or GAPDH are used to ensure equal protein loading.[20]

Conclusion

Lenvatinib is a potent multi-kinase inhibitor with significant cytotoxic and anti-proliferative effects against a variety of cancer cells. Its primary mechanism of action involves the dual inhibition of pathways crucial for tumor angiogenesis and cell proliferation. Preclinical data, characterized by low IC50 values in sensitive cell lines, and robust clinical trial results, such as those from the REFLECT study, underscore its therapeutic importance in oncology. The experimental protocols detailed herein provide a standardized framework for researchers to further investigate the nuanced effects of Lenvatinib and to explore novel combination therapies, ultimately contributing to the advancement of cancer treatment.

References

- 1. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-Term Survival of Patients with Unresectable Hepatocellular Carcinoma Treated with Lenvatinib in Real-World Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action (MOA) of LENVIMA® (lenvatinib) [lenvimahcp.com]

- 4. mims.com [mims.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Antitumor Activity of Lenvatinib (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. Lenvatinib | VEGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 10. Lenvatinib (E7080) | CAS#:417716-92-8 | Chemsrc [chemsrc.com]

- 11. Lenvatinib | E7080 | receptor tyrosine kinase inhibitor | TargetMol [targetmol.com]

- 12. media-us.eisai.com [media-us.eisai.com]

- 13. targetedonc.com [targetedonc.com]

- 14. The Tyrosine Kinase Inhibitor Lenvatinib Inhibits Anaplastic Thyroid Carcinoma Growth by Targeting Pericytes in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preclinical trial of the multi-targeted lenvatinib in combination with cellular immunotherapy for treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Lenvatinib Inhibits AKT/NF-κB Signaling and Induces Apoptosis Through Extrinsic/Intrinsic Pathways in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanistic insights of lenvatinib: enhancing cisplatin sensitivity, inducing apoptosis, and suppressing metastasis in bladder cancer cells through EGFR/ERK/P38/NF-κB signaling inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Lenvatinib induces anticancer activity in gallbladder cancer by targeting AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Antimicrobial Activity of Croton Extracts: A Technical Guide for Researchers

Abstract

The genus Croton, a diverse group of plants within the Euphorbiaceae family, has long been a cornerstone of traditional medicine across the globe for treating a variety of ailments, including infectious diseases.[1][2][3] This technical guide provides an in-depth analysis of the antimicrobial properties of Croton extracts for researchers, scientists, and drug development professionals. It synthesizes current scientific findings on the efficacy of various Croton species against a broad spectrum of pathogenic bacteria and fungi. This document details the phytochemical constituents responsible for these activities, summarizes quantitative antimicrobial data in comprehensive tables, and provides standardized experimental protocols. Furthermore, it elucidates the proposed mechanisms of antimicrobial action and illustrates key experimental workflows using detailed diagrams, offering a robust resource for advancing research and development in this promising field.

Introduction: The Genus Croton and its Ethnomedicinal Significance

The genus Croton comprises a vast number of species, ranging from herbs and shrubs to trees, predominantly found in tropical and subtropical regions.[1] Many Croton species are characterized by the production of a distinctive red sap, often referred to as "dragon's blood," which has been used for centuries in folk medicine.[1] Traditional applications are extensive, including the treatment of external wounds, digestive issues, malaria, fever, ulcers, and various infections.[1][3] This widespread historical use has prompted significant scientific inquiry into the pharmacological properties of Croton extracts, with a particular focus on their antimicrobial potential. The emergence of antibiotic-resistant pathogens has intensified the search for novel antimicrobial agents from natural sources, making the study of medicinal plants like Croton more critical than ever.[1][4]

Phytochemical Landscape of Croton Extracts

The antimicrobial efficacy of Croton extracts is attributed to a rich and diverse array of secondary metabolites. Phytochemical screenings of various species have consistently revealed the presence of several major classes of bioactive compounds.[5][6][7]

-

Alkaloids: Compounds like taspine and various benzylisoquinoline-like structures are known constituents of some Croton species.[1]

-

Terpenoids: This is a particularly significant class in Croton, encompassing diterpenes (such as clerodanes, kauranes, and phorbol esters), triterpenes (like lupeol), and volatile monoterpenes and sesquiterpenes found in essential oils.[1][4] Linalool and 7-hydroxycalamenene are notable examples from the essential oils of Croton cajucara.[8][9][10]

-

Flavonoids and Phenolic Compounds: These compounds, including catechins and gallocatechins, are widespread in the plant kingdom and are known for their antioxidant and antimicrobial properties.[11][12]

-

Tannins and Saponins: These compounds are frequently detected in Croton extracts and are known to contribute to their biological activities.[5][6][13]

The specific composition and concentration of these phytochemicals can vary significantly depending on the Croton species, the plant part used (leaves, stem bark, roots, seeds, or latex), geographical location, and the extraction method employed.[1][4]

Quantitative Antimicrobial Activity of Croton Extracts

Numerous studies have quantified the antimicrobial activity of Croton extracts against a wide array of human pathogens. The most common metrics used are the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an extract that prevents visible growth of a microorganism, and the diameter of the zone of inhibition in diffusion assays. The following tables summarize the quantitative data from various studies.

Table 1: Antibacterial Activity of Croton Extracts (MIC in µg/mL)

| Croton Species | Plant Part & Extract Type | S. aureus | E. faecalis | E. coli | P. aeruginosa | Reference |

| C. megalobotrys | Leaf (Methanol) | - | 20 | >1250 | - | [14] |

| C. megalobotrys | Leaf (n-Hexane fraction) | - | 20 | - | - | [14] |

| C. steenkapianus | Leaf (Methanol) | >1250 | >1250 | >1250 | 625 | [14] |

| C. silvaticus | Leaf (Methanol) | 1250 | 1250 | 1250 | 1250 | [14] |

| C. macrostachyus | Stem Bark (Ethyl Acetate) | 125-250 | - | 125-250 | - | [4] |

| C. macrostachyus | Stem Bark (Methanol) | 125-250 | - | 125-250 | - | [4] |

| C. megalocarpus | Stem Bark (Aqueous) | 100 | - | 50 | - | [15] |

| C. megalocarpus | Stem Bark (Methanol) | 25 | - | 25 | - | [15] |

| C. dichogamus | Root (Acetone) | 20.83 | - | >250,000 | >250,000 | [16] |

| C. cajucara | Leaf (Essential Oil - 7-hydroxycalamenene rich) | 4.76 x 10⁻³ (MRSA) | 39.06 | - | - | [10] |

| C. tiglium | Leaf & Seed Extracts | - | - | - | - | [17] |

| C. zambesicus | Root (Ethyl Acetate fraction) | 3125 | - | 6250 | 6250 | [18] |

Note: '-' indicates data not reported in the cited study. MRSA: Methicillin-resistant Staphylococcus aureus.

Table 2: Antifungal Activity of Croton Extracts (MIC in µg/mL)

| Croton Species | Plant Part & Extract Type | C. albicans | A. niger | T. rubrum | Reference |

| C. macrostachyus | Stem Bark (Ethyl Acetate) | 500 | - | - | [4] |

| C. tiglium | Leaf & Seed (Water, Ethanol, Methanol, Acetone) | 62.5-250 | - | 62.5-250 | [19] |

| C. dichogamus | Root (Acetone) | 41.67 | - | - | [16] |

| C. cajucara | Leaf (Essential Oil - linalool rich) | Active | - | - | [8] |

| C. tiglium | Stem (Ethanolic) | - | - | 310 | [20] |

| C. zambesicus | Root (Crude Extract & Fractions) | Inactive | Inactive | - | [21] |

Note: '-' indicates data not reported in the cited study.

Table 3: Zone of Inhibition Data for Selected Croton Extracts (Diameter in mm)

| Croton Species | Plant Part & Extract | Concentration | S. aureus | E. coli | K. pneumoniae | S. typhi | Reference |

| C. zambesicus | Leaf (Ethanolic) | 0.6 g/mL | High | - | - | - | [5] |

| C. bonplandianum | Latex (Fresh) | 7.5 mg/75 µl | - | 32±2 | - | - | [22] |

| C. bonplandianum | Leaf (Ethanol) | 7.5 mg/75 µl | 20±2 | - | - | - | [22] |

| C. bonplandianum | Fruit (Chloroform) | 7.5 mg/75 µl | - | 21±1 | - | - | [22] |

| C. macrostachyus | Stem Bark (Ethyl Acetate) | 500 mg/mL | - | 10.1±0.6 | 10.8±1.2 | 16.0±1.2 | [4] |

| C. macrostachyus | Stem Bark (Methanol) | 500 mg/mL | - | 11.2±1.1 | 14.9±1.3 | 11.2±1.1 | [4] |

Note: '-' indicates data not reported in the cited study.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of Croton extracts is not attributed to a single mechanism but rather to the complex interplay of their diverse phytochemical constituents. Research, particularly on isolated compounds, has pointed towards several key modes of action.

A primary mechanism for the essential oils and terpenoids found in Croton is the disruption of the microbial cell membrane .[18] Compounds like linalool and lupeol, due to their lipophilic nature, can intercalate into the lipid bilayer of the bacterial membrane.[8][17] This action compromises membrane integrity and fluidity, leading to several detrimental effects:

-

Increased Permeability: The damaged membrane allows for the leakage of essential intracellular components such as ions (e.g., K+), nucleic acids (DNA, RNA), and proteins.[13][23]

-

Disruption of Cellular Respiration: Damage to the membrane can impair the function of membrane-bound enzymes and disrupt the electron transport chain, leading to a decrease in ATP synthesis.[1][5]

-

Inhibition of Nutrient Uptake: A compromised membrane cannot efficiently transport necessary nutrients into the cell.

Beyond direct membrane damage, other mechanisms have been identified:

-

Enzyme Inhibition: Linalool has been shown to inhibit key enzymes involved in the tricarboxylic acid (TCA) cycle and glycolysis, further disrupting cellular metabolism and energy production.[1][5]

-

Inhibition of Protein Synthesis: Some toxins and compounds like lupeol isolated from Croton species have been found to inhibit protein synthesis, a vital process for microbial growth and survival.[3][17]

-

Inhibition of Quorum Sensing (QS): While not extensively studied specifically for Croton, many plant extracts are known to interfere with bacterial quorum sensing.[7][11][24] This mechanism disrupts cell-to-cell communication, which bacteria use to coordinate virulence factor expression and biofilm formation. This represents a promising area for future Croton research.

The following diagram illustrates the multifaceted antimicrobial mechanisms of action attributed to compounds found in Croton extracts.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of Croton extracts.

Plant Material and Extraction

-

Collection and Preparation: The specific plant part (e.g., leaves, stem bark, roots) is collected and authenticated by a botanist. The material is then washed, shade-dried or oven-dried at a low temperature (40-50°C) to prevent degradation of thermolabile compounds, and ground into a fine powder.[17]

-

Solvent Extraction:

-

Maceration: A known weight of the plant powder is soaked in a selected solvent (e.g., methanol, ethanol, ethyl acetate, water) in a sealed container for a period of 24-72 hours with occasional shaking.

-

Soxhlet Extraction: For a more exhaustive extraction, the plant powder is placed in a thimble in a Soxhlet apparatus and extracted with a suitable solvent.

-

Fractionation: The crude extract can be further fractionated using liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, butanol) to separate compounds based on their solubility.

-

-

Essential Oil Extraction (Hydrodistillation): Fresh or dried plant material is placed in a distillation apparatus with water. The mixture is heated, and the resulting steam, carrying the volatile essential oils, is condensed and collected in a Clevenger-type apparatus.[8]

-

Concentration: The solvent from the extracts is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract or fraction.

Phytochemical Screening

Preliminary qualitative analysis is performed on the extracts to identify the major classes of phytochemicals using standard colorimetric methods.[5][6][7]

-

Alkaloids: Test with Dragendorff’s or Mayer’s reagent.

-

Flavonoids: Shinoda test (addition of magnesium ribbon and concentrated HCl).

-

Tannins: Ferric chloride test.

-

Saponins: Frothing test (vigorous shaking with water).

-

Terpenoids: Salkowski test (addition of chloroform and concentrated sulfuric acid).

Antimicrobial Susceptibility Testing

The following diagram outlines the general workflow for assessing the antimicrobial activity of the prepared extracts.

5.3.1. Agar Well/Disc Diffusion Method

This method is used for preliminary screening of antimicrobial activity.[5][17][21]

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared, sterilized, and poured into sterile Petri plates.

-

Inoculation: The solidified agar surface is uniformly swabbed with a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Application of Extract:

-

Well Diffusion: Sterile wells (e.g., 6 mm diameter) are bored into the agar, and a specific volume of the plant extract at a known concentration is added to each well.

-